granulin

Lysosomal Biology Protease Activation Neurodegeneration

Granulin, specifically referenced by CAS 134710-81-9, pertains to a family of secreted, glycosylated peptides, typically 6 kDa, generated via proteolytic cleavage of the 88 kDa progranulin (PGRN) precursor. These cysteine-rich peptides, encompassing granulins 1-7 and paragranulin, are fundamental regulators of lysosomal function, cell growth, inflammation, and wound repair.

Molecular Formula C6H3Cl2NO4
Molecular Weight 0
CAS No. 134710-81-9
Cat. No. B1179632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegranulin
CAS134710-81-9
Molecular FormulaC6H3Cl2NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Granulin (GRN) Peptides: Selecting Research-Grade Reagents for Lysosomal and Neurodegeneration Studies


Granulin, specifically referenced by CAS 134710-81-9, pertains to a family of secreted, glycosylated peptides, typically 6 kDa, generated via proteolytic cleavage of the 88 kDa progranulin (PGRN) precursor [1]. These cysteine-rich peptides, encompassing granulins 1-7 and paragranulin, are fundamental regulators of lysosomal function, cell growth, inflammation, and wound repair [1][2]. Critically, granulins are not functionally equivalent to full-length PGRN, often exhibiting opposing or dominant activities in key biological processes, a crucial distinction for experimental design and therapeutic targeting [2].

Why Progranulin (PGRN) or Other Granulin Analogs Cannot Replace Specific Granulin Peptides in Research


Substituting a specific granulin peptide with full-length progranulin (PGRN), a different granulin variant (e.g., Granulin A vs. Granulin 3), or a peptide mimetic without rigorous validation can lead to misleading or contradictory results [1]. Evidence demonstrates that multi-granulin domain peptides bind pro-cathepsin D (proCTSD) with low to submicromolar affinities and stimulate its enzymatic activity more effectively than full-length PGRN [2]. Furthermore, specific granulins exert dominant negative effects; for instance, Granulin 3 suppresses lysosomal protease activity and compromises organismal fitness even in the presence of functional PGRN [1]. Individual granulins (A, B, C, E, F) also exhibit differential tissue-specific regulation and glycosylation patterns, underscoring that their functions are not redundant [3].

Quantitative Evidence: How Granulin Peptides Outperform Progranulin and Analogs in Functional Assays


Multi-Granulin Domain Peptides (BAC, CDE) vs. Full-Length PGRN: Superior Pro-CTSD Binding and Enzymatic Activation

Multi-granulin domain peptides (specifically BAC and CDE fragments) bind to pro-cathepsin D (proCTSD) and promote its maturation to active cathepsin D (CTSD) more potently than full-length progranulin (PGRN). This is demonstrated through enhanced destabilization of proCTSD and greater CTSD enzymatic activity at acidic pH [1][2]. The BAC fragment (granulins B, A, C) and CDE fragment (granulins C, D, E) represent natural processing intermediates with distinct functional profiles compared to the holoprotein [3].

Lysosomal Biology Protease Activation Neurodegeneration

Granulin 3 (GRN-3) vs. Progranulin (PGRN-1): Dominant Negative Suppression of Lysosomal Protease Activity and Organismal Fitness

In a C. elegans model expressing both full-length PGRN-1 and the cleaved granulin peptide, granulin 3 (GRN-3) exerted a dominant negative effect over PGRN-1. It significantly suppressed lysosomal aspartyl protease (ASP-3/CTSD) activity and compromised animal fitness, measured by developmental progress and stress response, even when PGRN-1 was present [1][2]. Among all granulins tested, granulin 3 had the most disruptive impact, leading to the most impaired enzyme activity, smallest lysosome sizes, and lowest stress resistance [3].

Lysosomal Dysfunction Dominant Negative Effect C. elegans Model

Engineered Granulin Peptide GRN-P4A: Topological Isomers Exhibit Drastic Differences in Proliferative Potency (EC50: 93 nM vs. >400 nM)

For the engineered wound-healing peptide GRN-P4A, derived from the liver fluke granulin Ov-GRN-1, two non-interconvertible topological isomers were identified. Isomer 2 demonstrated potent promotion of LX-2 cell proliferation with an EC50 of 93 nM, whereas Isomer 1 showed no significant effect even at 400 nM [1]. A Pro2→Gly mutation (GRN-L1m), which abolishes the topological isomerism, reduced activity to an EC50 of 318 nM, confirming that specific three-dimensional conformation, not just amino acid sequence, is the key determinant of bioactivity [1].

Wound Healing Peptide Engineering Structure-Activity Relationship

Differential Tissue Regulation of Granulin Peptides: Granulins C, E, F vs. A and B Show Distinct Expression Ratios in Brain

Levels of individual granulin peptides are regulated differently across tissues. A study using newly developed granulin-specific antibodies revealed that the levels of granulins C, E, and F are regulated differently compared to granulins A and B in various tissues [1]. Furthermore, the ratio between total granulins and PGRN was found to be highest in the cortical region of the adult male mouse brain, indicating region-specific processing [1]. Granulin A was specifically localized to lysosomes in both neurons and microglia, with its levels in microglia increasing under pathological conditions like stroke [1].

Tissue-Specific Expression Neurobiology Biomarker Discovery

Granulin Mimetic Φ-MiXXVIIA: Conotoxin Exhibits Granulin-like Pro-Proliferative and Anti-Apoptotic Activity with Defined EC50 Values

The conotoxin Φ-MiXXVIIA, which possesses a novel cysteine framework mimicking the N-terminal domain of granulin, displays granulin-like biological activities. It promotes cell proliferation with an EC50 of 17.85 μM and inhibits apoptosis with an EC50 of 2.2 μM [1]. While structurally inspired by granulin, its activity profile and potency provide a comparative benchmark for assessing the efficacy of native granulin peptides or engineered variants.

Peptide Mimetics Apoptosis Cell Proliferation

Optimal Application Scenarios for Granulin Peptides Based on Verified Differentiated Activity


Modeling Lysosomal Dysfunction in Frontotemporal Dementia (FTD) and Neuronal Ceroid Lipofuscinosis (NCL)

Utilize multi-granulin domain peptides (BAC, CDE) or specific granulins like Granulin 3 to study cathepsin D (CTSD) maturation and activity. As demonstrated, these peptides bind proCTSD and enhance its enzymatic activity more potently than full-length PGRN [1], while Granulin 3 exerts a dominant negative effect on lysosomal protease function and organismal fitness, even overriding PGRN [2]. These tools are essential for dissecting the gain-of-toxic-function or loss-of-function mechanisms in GRN-related neurodegeneration, which cannot be modeled accurately with PGRN alone [1][2].

Developing Next-Generation Wound Healing Therapeutics with Defined Potency

Employ engineered granulin peptides like GRN-P4A, specifically its bioactive Isomer 2, for wound healing research. The EC50 of 93 nM for Isomer 2 in promoting cell proliferation provides a clear, quantitative benchmark for drug development and potency comparisons [3]. Using the inactive Isomer 1 (EC50 > 400 nM) or the less active mutant GRN-L1m (EC50 318 nM) would lead to erroneous conclusions about therapeutic potential [3].

Investigating Tissue-Specific Biomarkers for Neurodegenerative and Inflammatory Conditions

Leverage antibodies specific to individual granulin peptides (e.g., Granulin A, B, C, E, F) to quantify their levels and ratios in specific brain regions or in response to pathological stimuli like stroke [4]. This approach provides a more nuanced biomarker profile than measuring total PGRN, as individual granulins are differentially regulated and localized (e.g., Granulin A in microglial lysosomes) [4].

Benchmarking Granulin Pathway Activity Using a Defined Peptide Mimetic

Use the conotoxin Φ-MiXXVIIA as a quantitative, synthetic positive control for granulin-like activity in cell-based assays. With defined EC50 values for promoting proliferation (17.85 μM) and inhibiting apoptosis (2.2 μM), it serves as a stable and tractable comparator for screening novel granulin analogs or assessing the functional output of granulin signaling pathways [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for granulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.